5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride is a complex organic compound that belongs to the class of octahydropyrrolo derivatives. It features a bicyclic structure that incorporates both pyridine and pyrrole moieties, making it of interest in medicinal chemistry and materials science. The compound is recognized for its potential applications in drug discovery and as a building block in synthetic organic chemistry.
This compound can be sourced from various chemical suppliers and has been documented in scientific literature for its synthesis and applications. Notably, it has been referenced in patent literature as a modulator for orexin receptors, which are implicated in sleep regulation and other physiological processes .
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride can be classified as:
The synthesis of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride typically involves several key steps:
The molecular structure of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride can be described by its IUPAC name and molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 304.4 g/mol |
| Canonical SMILES | C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CN=C(C=C4)C#N |
| InChI | InChI=1S/C19H20N4/c20-8-18-6-7-19(9-21-18)23-13-16-11-22(12-17(16)14-23)10-15-4-2-1-3-5-15/h1-7,9,16-17H,10-14H2 |
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride is capable of undergoing several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields:
The mechanism of action for 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with specific biological targets:
The physical properties include:
Key chemical properties include:
The compound's stability under various conditions (e.g., light, temperature) should be assessed for practical applications.
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride has several notable applications:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5